1-(2H-1,3-benzodioxol-5-yl)-4-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-4-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound that features a benzodioxole ring fused with a tetrahydropyrazine-dione structure
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole ring, followed by the introduction of the tetrahydropyrazine-dione moiety. Key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the tetrahydropyrazine-dione: This involves the reaction of the benzodioxole intermediate with appropriate reagents to form the tetrahydropyrazine-dione structure.
Final coupling: The final step involves coupling the benzodioxole and tetrahydropyrazine-dione intermediates under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2H-1,3-benzodioxol-5-yl)-4-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-4-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-4-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can inhibit or activate biological pathways, leading to therapeutic effects.
Interfering with cellular processes: The compound may disrupt processes like DNA replication or protein synthesis, contributing to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar compounds to 1-(2H-1,3-benzodioxol-5-yl)-4-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione include:
3-(1,3-benzodioxol-5-yl)-2-cyano-N-ethylacrylamide: This compound shares the benzodioxole ring but differs in its functional groups and overall structure.
N-(2-benzo(1,3)dioxol-5-yl-1-(2-hydroxy-ethylcarbamoyl)-vinyl)-benzamide: Another compound with a benzodioxole ring, but with different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[(2-chloro-4-fluorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4/c19-14-7-12(20)2-1-11(14)9-21-5-6-22(18(24)17(21)23)13-3-4-15-16(8-13)26-10-25-15/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWKENGBMPDNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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